molecular formula C14H11N3O B11135700 N-(1H-indol-4-yl)isonicotinamide

N-(1H-indol-4-yl)isonicotinamide

Cat. No.: B11135700
M. Wt: 237.26 g/mol
InChI Key: KKCLAFQCNVWJHX-UHFFFAOYSA-N
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Description

N-(1H-indol-4-yl)isonicotinamide is a compound that features an indole ring fused with an isonicotinamide moiety Indole derivatives are significant in medicinal chemistry due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-4-yl)isonicotinamide typically involves the coupling of an indole derivative with isonicotinic acid or its derivatives. One common method includes the use of a functionalized dibromobenzene intermediate, which is modified by sequential Suzuki coupling and Buchwald-Hartwig amination . This provides a flexible entry to 1,3,5-trisubstituted phenyl compounds, with the indole moiety at the 1-position being critical for optimal potency .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, possibly utilizing continuous flow chemistry techniques for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1H-indol-4-yl)isonicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts acylation or alkylation reactions can be performed using catalysts like aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1H-indol-4-yl)isonicotinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit xanthine oxidase, an enzyme involved in the production of uric acid . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing its normal function. Additionally, it can induce cell cycle arrest and apoptosis in cancer cells by disrupting microtubule dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-indol-4-yl)isonicotinamide is unique due to its specific structural features that confer distinct biological activities. Its ability to inhibit xanthine oxidase and disrupt microtubule dynamics makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C14H11N3O

Molecular Weight

237.26 g/mol

IUPAC Name

N-(1H-indol-4-yl)pyridine-4-carboxamide

InChI

InChI=1S/C14H11N3O/c18-14(10-4-7-15-8-5-10)17-13-3-1-2-12-11(13)6-9-16-12/h1-9,16H,(H,17,18)

InChI Key

KKCLAFQCNVWJHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)NC(=O)C3=CC=NC=C3

Origin of Product

United States

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